(2R)-2,3-dimethylbutane-1,3-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14O2 |
|---|---|
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(2R)-2,3-dimethylbutane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
ITZWYSUTSDPWAQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CO)C(C)(C)O |
Canonical SMILES |
CC(CO)C(C)(C)O |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for 2r 2,3 Dimethylbutane 1,3 Diol
Chemoenzymatic Approaches to Enantiopure 1,3-Diols
Chemoenzymatic methods, which combine the selectivity of enzymatic catalysis with traditional chemical reactions, offer powerful strategies for the synthesis of chiral 1,3-diols. These approaches often provide high enantioselectivity under mild reaction conditions.
Lipase-Catalyzed Kinetic Resolution and Asymmetric Acylation Strategies
Lipases are widely utilized enzymes in organic synthesis for their ability to catalyze the enantioselective acylation or hydrolysis of alcohols. In the context of 1,3-diols, lipase-catalyzed kinetic resolution is a prominent strategy. This method involves the selective acylation of one enantiomer of a racemic diol, allowing for the separation of the acylated enantiomer from the unreacted one.
For instance, the acylation of meso-2,3-dimethylbutane-1,4-diol using vinyl acetate (B1210297) in the presence of porcine pancreatic lipase (B570770) (PPL) has been shown to produce the dextrorotatory monoacetate with an enantiomeric excess (ee) of 58-64%. researchgate.netresearchgate.net This monoacetate can then be further transformed into desired chiral products. Similarly, the partial hydrolysis of the corresponding meso-diacetate, catalyzed by PPL or lipase from Pseudomonas sp., yields the monoacetate of the opposite configuration with an ee of 72-86%. researchgate.netresearchgate.net
The choice of lipase is crucial for achieving high enantioselectivity. Lipases from Candida rugosa and Burkholderia cepacia have also been effectively used in the kinetic resolution of related hydroxyphosphonates. mdpi.com While lipases from Aspergillus niger have shown moderate enantioselectivity for a range of substrates, the optimal enzyme often needs to be determined empirically for each specific diol. mdpi.com
Table 1: Lipase-Catalyzed Reactions for Diol Synthesis
| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| meso-2,3-dimethylbutane-1,4-diol | Porcine Pancreatic Lipase (PPL) | Acylation | Dextrorotatory monoacetate | 58-64% |
| meso-2,3-dimethylbutane-1,4-diacetate | Porcine Pancreatic Lipase (PPL) | Hydrolysis | Levorotatory monoacetate | 72-86% |
| meso-2,3-dimethylbutane-1,4-diacetate | Pseudomonas sp. Lipase | Hydrolysis | Levorotatory monoacetate | 72-86% |
Bioreduction of Ketone Precursors via Ketoreductases (KREDs)
Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols. This approach is particularly valuable for synthesizing chiral diols from their corresponding keto-alcohol precursors. The bioreduction of a suitable ketone precursor can directly yield (2R)-2,3-dimethylbutane-1,3-diol with high enantiomeric purity. While specific studies on the KRED-mediated reduction to this compound are not detailed in the provided results, the general principle is a well-established and powerful tool for accessing chiral diols. This method relies on the selection of a KRED with the appropriate stereopreference to achieve the desired (R)-configuration at the newly formed stereocenter.
Enzymatic Dissymmetrization of meso-Diol Analogues
The enzymatic dissymmetrization of prochiral or meso compounds is an elegant strategy to generate chiral molecules. In this approach, an enzyme selectively modifies one of two enantiotopic groups in a meso-diol, leading to a single enantiomer of the product. This method can be highly efficient, theoretically yielding 100% of the desired enantiomer.
The enantioselective enzymatic dissymmetrization of highly substituted meso-tetrahydropyranyl diols has been successfully demonstrated, yielding valuable building blocks with excellent yields and enantiomeric excesses. nih.gov This principle is directly applicable to the synthesis of chiral 1,3-diols. For example, the acylation of meso-2,3-dimethylbutane-1,4-diol, a close analogue, using PPL leads to a chiral monoacetate, demonstrating the feasibility of this approach. researchgate.netresearchgate.net This strategy has also been applied to cyclic meso-1,3- and 1,4-diols using a phosphinite derivative of quinidine (B1679956) as a catalyst for asymmetric monobenzoylation, affording the products in good yield and enantioselectivity. nih.gov
Asymmetric Catalytic Synthesis of this compound and Analogues
Asymmetric catalysis using either metal complexes or small organic molecules (organocatalysis) provides another major avenue for the enantioselective synthesis of chiral diols. These methods often offer high levels of stereocontrol and can be tailored to produce specific stereoisomers.
Chiral Organocatalysis in Aldol (B89426) Reactions for Diol Precursors
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are particularly effective catalysts for asymmetric aldol reactions, which can be used to construct the carbon skeleton of 1,3-diols. A two-step process involving an organocatalytic aldol reaction followed by a reduction step can yield chiral 1,3-diols with high enantiomeric purity. nih.gov
In a notable example, a new proline-derived organocatalyst, in conjunction with Cu(OTf)₂, was used in an asymmetric aldol reaction to synthesize chiral 1,3-keto alcohols with enantiomeric excesses greater than 99%. nih.gov These keto alcohols can then be stereoselectively reduced to the corresponding chiral 1,3-diols. The proposed mechanism involves the formation of an enamine between the organocatalyst and the ketone, which then reacts with an aldehyde from a specific face to achieve high stereoselectivity. nih.gov
Table 2: Two-Step Asymmetric Synthesis of Chiral 1,3-Diols
| Step | Reaction Type | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | Asymmetric Aldol Reaction | Proline-derived organocatalyst / Cu(OTf)₂ | Chiral 1,3-keto alcohols | >99% |
| 2 | Asymmetric Reduction | Chiral oxazaborolidine reagents | Chiral 1,3-diols | High |
Metal-Catalyzed Enantioselective Reductions
Metal-catalyzed enantioselective reductions of prochiral ketones or keto-alcohols are a cornerstone of asymmetric synthesis. Chiral oxazaborolidine reagents, often used in Corey-Bakshi-Shibata (CBS) reductions, are highly effective for the asymmetric reduction of ketones to alcohols.
Following the organocatalytic synthesis of chiral 1,3-keto alcohols, their asymmetric reduction using chiral oxazaborolidine reagents has been shown to produce chiral 1,3-diols with high enantiomeric purity. nih.gov This combination of organocatalysis and metal-catalyzed reduction provides a robust and highly selective route to enantiopure 1,3-diols. The specific stereochemistry of the final diol product is determined by the chirality of both the organocatalyst used in the aldol reaction and the chiral reducing agent.
Copper(I)-Catalyzed Borylative Propargylation and Subsequent Transformations
The synthesis of chiral diols such as this compound can be approached through innovative copper-catalyzed reactions. A key strategy involves the asymmetric borylative propargylation of ketones. organic-chemistry.org This method utilizes a copper(I) catalyst to react a ketone with a propargyl boronate, leading to the formation of optically active homopropargylic alcohols. organic-chemistry.orgresearchgate.net The reaction demonstrates high diastereo- and enantioselectivities and is tolerant of a wide range of functional groups. organic-chemistry.org
For the synthesis of this compound, the process would commence with a suitable ketone precursor. The copper(I)-catalyzed reaction would install a propargyl group and a boronate ester, creating a tertiary alcohol and setting a chiral center. The resulting allenylboronate intermediate is a versatile synthetic building block. Subsequent transformations are required to convert this intermediate into the target diol. This would typically involve two main steps: the reduction of the alkyne functionality to an alkane, and the stereospecific oxidation of the carbon-boron (C-B) bond to a carbon-oxygen (C-O) bond, yielding the second hydroxyl group. The oxidation of organoboranes to alcohols, often achieved using reagents like sodium perborate (B1237305) or hydrogen peroxide, is a well-established and reliable transformation that proceeds with retention of configuration. nih.gov This sequence allows for the controlled construction of the two stereocenters of the target diol. The versatility of the C-B bond also allows for other transformations, such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, though for the synthesis of the target diol, oxidation is the relevant step. organic-chemistry.orgresearchgate.net
Rhodium-Catalyzed C-H Functionalization with Chiral Auxiliaries
Rhodium-catalyzed C-H activation has become a powerful tool for the construction of complex molecules by forming C-C and C-Het bonds. acs.org This methodology can be adapted for the stereoselective synthesis of diols through the use of chiral auxiliaries. In this approach, a substrate is temporarily linked to a chiral auxiliary, which directs the rhodium catalyst to a specific C-H bond and controls the stereochemical outcome of the subsequent functionalization.
The synthesis would begin with a precursor molecule containing a directing group and attached to a removable chiral auxiliary. The rhodium catalyst, often a robust complex featuring a cyclopentadienyl-type (Cp*) ligand, selectively activates a specific C-H bond under the guidance of the auxiliary. acs.org This activated C-H bond can then undergo various transformations. To form a 1,3-diol structure, the strategy could involve a sequence of C-H olefination followed by oxidation, or direct C-H hydroxylation. The chiral auxiliary creates a chiral environment around the reaction center, effectively blocking one face of the substrate and forcing the reaction to occur on the other, thus inducing high diastereoselectivity. nih.gov After the desired stereocenters are installed, the chiral auxiliary is cleaved from the molecule to release the enantiomerically enriched product, this compound. While the development of chiral ligands for rhodium catalysts is a major area of research, the use of removable chiral auxiliaries with achiral rhodium complexes offers a practical alternative for achieving enantioselectivity. acs.orgnih.gov
Asymmetric Hydrogenation and Transfer Hydrogenation Strategies
Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are highly efficient methods for the enantioselective synthesis of chiral alcohols from prochiral ketones or alkenes. organic-chemistry.orgresearchgate.net The synthesis of this compound can be effectively achieved by the stereoselective reduction of the corresponding diketone, 2,3-dimethylbutane-1,3-dione.
A notable advancement in this area is the use of mechanochemistry for the asymmetric transfer hydrogenation of diketones, which provides chiral 1,3-diols under solvent-free conditions. organic-chemistry.orgthieme-connect.com This environmentally friendly protocol often employs a ruthenium complex, such as (η⁶-mesitylene)RuCl(TsDPEN), as the catalyst and a mixture of formic acid and triethylamine (B128534) (HCOOH/NEt₃) as the hydrogen source. organic-chemistry.orgthieme-connect.com The reaction proceeds with rapid kinetics and can achieve excellent yields and enantioselectivity. organic-chemistry.org This method has been shown to be scalable, making it practical for gram-scale synthesis. thieme-connect.com
| Catalyst | H-Source | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| (η⁶-mesitylene)RuCl(TsDPEN) | HCOOH/NEt₃ (1:1) | Ball-milling, 35 °C | 96 | 98 | 98:2 |
This table presents data for a representative substrate from the cited study, demonstrating the effectiveness of the mechanochemical ATH method. organic-chemistry.orgthieme-connect.com
Another powerful strategy is the iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones via dynamic kinetic resolution (DKR). nih.govrsc.org In this approach, a racemic lactone precursor is hydrogenated using a chiral iridium catalyst, such as one containing a SpiroPAP ligand. nih.govrsc.org The catalyst discriminates between the enantiomers of the lactone, leading to the formation of the chiral diol with high yield and enantioselectivity. nih.gov
Chiral Auxiliary-Mediated Synthesis of this compound
Diastereoselective Alkylation of Chiral N-Acyloxazolidinones
Chiral N-acyloxazolidinones, famously known as Evans auxiliaries, are among the most reliable and widely used chiral auxiliaries for asymmetric synthesis. williams.edu They provide a robust platform for controlling stereochemistry in alkylation and aldol reactions. The synthesis of this compound can be envisioned using a strategy based on the diastereoselective alkylation of an Evans N-acyloxazolidinone.
The process begins with the acylation of a chiral oxazolidinone, for example, 4-benzyl-2-oxazolidinone, with a suitable acyl group like a propionyl group. williams.edu Deprotonation of this N-propionyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated (Z)-enolate. williams.edu This enolate's conformation is fixed, exposing one face to electrophilic attack while the other is sterically shielded by the auxiliary's substituent (e.g., the benzyl (B1604629) group). A highly diastereoselective alkylation can then be performed by introducing an electrophile. To construct the carbon skeleton of 2,3-dimethylbutane-1,3-diol, a sequence of reactions would be necessary, such as a diastereoselective methylation followed by a subsequent reaction to introduce the second hydroxyl-bearing stereocenter. Finally, the chiral auxiliary is cleaved, typically under mild hydrolytic conditions (e.g., lithium hydroxide (B78521) and hydrogen peroxide), to release the chiral product and allow for the recovery and recycling of the auxiliary. williams.edu
Utilization of Chiral Sulfoxides and Sulfones in Stereocontrolled Construction
Chiral sulfoxides have been extensively used as auxiliaries to control stereochemistry in organic synthesis. scite.aiillinois.edu Their utility stems from the stable stereogenic sulfur center and the ability of the sulfinyl group to direct reactions with high diastereoselectivity. illinois.edu A key application relevant to the synthesis of 1,3-diols is the diastereoselective reduction of β-ketosulfoxides. scite.ai
This strategy involves preparing a β-ketosulfoxide from an ester and a chiral methyl p-tolylsulfoxide anion. scite.ai For the synthesis of a C2 symmetric diol, a diketodisulfoxide can be prepared. scite.ai The subsequent reduction of the keto group is highly diastereoselective. The choice of reducing agent can even control the configuration of the resulting hydroxyl group; for instance, reduction with diisobutylaluminum hydride (DIBAL) often yields one diastereomer, while a combination of zinc chloride and DIBAL can produce the opposite diastereomer with high selectivity. scite.ai After the stereoselective reduction establishes the β-hydroxysulfoxide, the sulfoxide (B87167) auxiliary is removed. This is typically accomplished by reductive desulfurization using a reagent like Raney Nickel, which replaces the C-S bond with a C-H bond, yielding the desired enantiomerically pure alcohol. scite.ai This methodology provides a reliable route to chiral carbinols and can be extended to the synthesis of chiral diols like this compound. scite.ai
Application of Menthol-Derived Chiral Auxiliaries
Menthol (B31143) and its derivatives are naturally occurring, readily available chiral molecules that have found widespread use as chiral auxiliaries in asymmetric synthesis. nih.gov Among these, derivatives such as (-)-8-phenylmenthol (B56881) have proven to be particularly effective due to their steric bulk and the potential for favorable π-stacking interactions, which can enhance stereoselectivity compared to unsubstituted menthol. harvard.edu
In a typical application, a substrate is covalently attached to the menthol-derived auxiliary, often via an ester linkage. harvard.edu The bulky auxiliary then effectively shields one face of the reactive center, directing an incoming reagent to the opposite face. For the synthesis of this compound, a potential strategy would involve attaching a keto-acid precursor to the chiral menthol auxiliary. A subsequent nucleophilic addition of a methyl group (e.g., using a Grignard reagent) to the ketone would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. After setting the first stereocenter, further chemical manipulations would be required to establish the second stereocenter and hydroxyl group. The final step involves the cleavage of the auxiliary, typically by hydrolysis or reduction of the ester bond, to release the chiral diol product. The auxiliary can often be recovered and reused, making the process more economical. harvard.edu The use of menthol as an auxiliary was a foundational concept in the development of chiral sulfoxide synthesis as well. illinois.edu
Diastereoselective Synthesis of this compound Precursors
The Narasaka-Prasad reduction is a well-established and powerful method for the diastereoselective synthesis of syn-1,3-diols from β-hydroxy ketones. synarchive.comwikipedia.org This reaction utilizes a chelating agent, typically a dialkylboron alkoxide like methyldibutylborinat (Bu₂BOMe), in conjunction with a hydride source, most commonly sodium borohydride (B1222165) (NaBH₄), to achieve high syn-selectivity. wikipedia.orgwikipedia.org
The mechanism involves the formation of a six-membered chelate complex between the boron agent and the β-hydroxy ketone. wikipedia.orgnih.gov This complex orients the substrate into a chair-like transition state, where the substituents occupy pseudo-equatorial positions to minimize steric hindrance. nih.gov The subsequent intermolecular hydride delivery from sodium borohydride occurs via an axial attack on the carbonyl carbon, opposite to the existing hydroxyl group, in accordance with the Fürst-Plattner rule. wikipedia.orgwikipedia.org This controlled trajectory of the nucleophilic attack is the basis for the high syn-diastereoselectivity observed in the product. wikipedia.org
The Narasaka-Prasad reduction has proven to be a reliable strategy in the synthesis of complex molecules and natural products containing the syn-1,3-diol motif. wikipedia.org While it is a dominant process in industrial settings for accessing chiral syn-1,3-diols, its application on a large scale can be limited by the need for cryogenic temperatures to achieve high diastereoselectivity. researchgate.net
Table 1: Key Features of the Narasaka-Prasad Reduction
| Feature | Description |
| Reactants | β-Hydroxy ketone |
| Reagents | Chelating agent (e.g., dialkylboron alkoxide) and a hydride source (e.g., NaBH₄) synarchive.com |
| Product | syn-1,3-diol synarchive.comwikipedia.org |
| Key Intermediate | Six-membered boron chelate nih.gov |
| Stereochemical Control | Governed by the Fürst-Plattner rule, leading to axial hydride attack wikipedia.orgwikipedia.org |
The Mukaiyama aldol reaction is a versatile carbon-carbon bond-forming reaction that can be employed for the diastereoselective synthesis of β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols. nih.govrsc.org This Lewis-acid-catalyzed reaction occurs between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde or ketone. rsc.org The use of chiral auxiliaries or chiral Lewis acids can induce high levels of diastereoselectivity and enantioselectivity. msu.edu
The stereochemical outcome of the Mukaiyama aldol reaction can be influenced by the geometry of the silyl enol ether and the nature of the Lewis acid and substrates used. msu.edu For instance, the reaction can be controlled to favor the formation of either syn or anti aldol adducts. In the context of 1,3-diol synthesis, achieving 1,3-anti arrangements has been demonstrated through diastereoselective Mukaiyama aldol reactions. uiowa.edu The resulting aldol product can then be stereoselectively reduced to furnish the desired 1,3-diol. uiowa.edu
The vinylogous Mukaiyama aldol reaction (VMAR) further extends the utility of this methodology, allowing for the synthesis of more complex structural skeletons that can be subsequently converted to diol-containing structures. rsc.org
Novel and Emerging Synthetic Approaches
Oxidative homocoupling reactions represent an emerging strategy for the synthesis of symmetrical diols. This approach involves the coupling of two identical molecules through an oxidative process. The oxidative homocoupling of lithium enolates derived from chiral oxazolidinones has been shown to produce the corresponding R,R-dimers with high stereoselectivity when using oxidants like TiCl₄, PhI(OAc)₂, or CuCl₂. researchgate.net This stereoselectivity is often explained by a radical coupling mechanism. researchgate.net The resulting dicarbonyl compounds can then be reduced to the corresponding diols.
Another example involves the ruthenium-catalyzed oxidative coupling of diols and alkynes, which proceeds through the in-situ formation of a dione (B5365651) intermediate. nih.gov While this specific method leads to α-hydroxy ketones, the underlying principle of oxidative C-C bond formation highlights the potential of such strategies in diol synthesis. The use of molecular oxygen as a terminal oxidant in some palladium-catalyzed oxidative coupling reactions is also a noteworthy advancement in this area. researchgate.net
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates structural elements from each starting material. nih.govorganic-chemistry.org This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. nih.gov
MCRs offer a powerful tool for rapidly building molecular diversity and complexity, making them suitable for the synthesis of complex diol frameworks. nih.gov Asymmetric multicomponent reactions (AMCRs) are particularly valuable for creating chiral compounds with high efficiency. nih.gov While direct synthesis of this compound via an MCR is not explicitly detailed in the provided context, the principles of MCRs can be applied to construct precursors containing the necessary carbon skeleton and stereocenters. For instance, reactions like the Ugi, Passerini, Biginelli, and Hantzsch reactions are well-established MCRs that could be adapted to generate complex molecules that can be subsequently transformed into the desired diol. nih.govnih.gov The development of novel MCRs is an active area of research, with automated cheminformatic workflows being used to discover new transformations. chemrxiv.org
Photochemical and Electrochemical Synthesis Pathways
The pursuit of green and sustainable chemical manufacturing has spurred interest in photochemical and electrochemical methods for the synthesis of complex molecules like this compound. These techniques offer alternatives to traditional reagent-based transformations, often providing high selectivity under mild conditions.
Photochemical Approaches
Photocatalysis, particularly methods involving hydrogen atom transfer (HAT), represents a promising strategy for the stereoselective synthesis of diols. While direct photochemical synthesis of this compound from simple precursors is not extensively documented, the principles of photocatalytic manipulation of stereocenters in polyols are well-established. For instance, the combination of hydrogen atom transfer photocatalysis with boronic acid catalysis can facilitate the selective epimerization of cyclic trans-diols to their less stable cis counterparts. organic-chemistry.org This approach highlights the potential of light-mediated reactions to control the stereochemistry at specific hydroxyl-bearing carbons.
A hypothetical photochemical pathway to this compound could involve the diastereoselective photoreduction of a suitable diketone or hydroxyketone precursor. The stereochemical outcome would be directed by a chiral photosensitizer or a chiral auxiliary attached to the substrate. The energy from incident light would be used to generate radical intermediates, whose subsequent reaction would be guided by the chiral environment to favor the formation of the desired (2R) stereoisomer.
Electrochemical Strategies
Electrochemical synthesis provides a powerful and environmentally friendly tool for oxidation and reduction reactions, avoiding the need for stoichiometric chemical oxidants or reductants. chemrxiv.org Electrochemically driven methods have been successfully employed for the stereoselective synthesis of 1,2-diols from alkenes. rsc.orgnih.gov These reactions typically proceed via the electrooxidation of an olefin to generate a carbocation intermediate. nih.gov The subsequent nucleophilic attack, often by the solvent or a deliberately added nucleophile, can be controlled to achieve high diastereoselectivity. nih.gov
One notable strategy is the electrochemical syn-dihydroxylation of alkenes. nih.gov This method can be adapted for the synthesis of chiral diols by employing a chiral electrolyte or a chiral mediator. In the context of producing this compound, an electrochemical approach might start from 2,3-dimethyl-1,3-butadiene. The stereoselective dihydroxylation could be achieved through a carefully designed electrochemical cell setup and reaction conditions.
A general scheme for the electrochemical dihydroxylation of alkenes involves the use of potassium bromide (KBr) in water, where KBr acts as both the electrolyte and a catalyst. organic-chemistry.org This process offers a sustainable route to vicinal diols. organic-chemistry.org
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Vinylarenes, Alkenes | rsc.orgnih.govorganic-chemistry.org |
| Solvent | N,N-dimethylformamide (DMF), Water | rsc.orgnih.govorganic-chemistry.org |
| Electrolyte/Catalyst | Potassium Bromide (KBr) | organic-chemistry.org |
| Key Feature | Avoids transition metal catalysts and external oxidizing agents | rsc.orgnih.gov |
| Stereoselectivity | Predominantly syn-diastereoselectivity | nih.gov |
The mechanistic insight from these studies suggests that a trifluoroacetate (B77799) ion can be involved in the nucleophilic capture of a carbocation intermediate, leading to high syn-diastereoselectivity. chemrxiv.orgnih.gov Subsequent hydrolysis of the resulting formate (B1220265) or acetate esters would yield the diol. While these examples focus on 1,2-diols, the underlying principles of stereocontrol in electrochemical reactions could be extended to the synthesis of 1,3-diols like this compound through the use of appropriate starting materials and chiral mediators.
Reaction Mechanisms and Stereochemical Control in 2r 2,3 Dimethylbutane 1,3 Diol Formation
Mechanistic Studies of Chiral Induction in Diol Synthesis
Chiral induction in the synthesis of 1,3-diols is the process by which the chirality of a starting material or catalyst influences the stereochemical outcome of the reaction, leading to the preferential formation of one stereoisomer. The synthesis of (2S)-2,3-dimethylbutane-1,3-diol, the enantiomer of the title compound, has been described via the reaction of methyl (S)-3-hydroxy-2-methylpropionate with methylmagnesium bromide. This reaction provides a clear example of substrate-controlled chiral induction.
The mechanism proceeds through the nucleophilic addition of the Grignard reagent to the ester carbonyl group. The stereochemistry of the newly formed tertiary alcohol at the C3 position is directed by the pre-existing stereocenter at the C2 position. The presence of the hydroxyl group on the chiral substrate is crucial. It is proposed that the magnesium of the Grignard reagent coordinates with both the carbonyl oxygen and the hydroxyl oxygen of the ester, forming a rigid cyclic intermediate. This chelation model restricts the conformational freedom of the substrate and directs the nucleophilic attack of the methyl group from the less sterically hindered face of the carbonyl. This substrate-internal chiral control is a common strategy to achieve high diastereoselectivity in the synthesis of molecules with multiple stereocenters.
General strategies for synthesizing chiral 1,3-diols often rely on methods such as the enantioselective catalytic reduction of 1,3-hydroxy ketones. acs.org In these cases, a chiral catalyst, such as a CBS-oxazaborolidine complex, creates a chiral environment around the ketone, dictating the face from which the reducing agent delivers a hydride. acs.org Another powerful method is the asymmetric aldol (B89426) reaction, where a chiral organocatalyst, like a proline derivative, can be used to control the formation of two new stereocenters with high enantiomeric and diastereomeric purity. acs.org
Transition State Analysis in Diastereoselective Transformations
The stereochemical outcome of a diastereoselective reaction is determined by the relative energies of the transition states leading to the different diastereomeric products. A lower energy transition state corresponds to a faster reaction rate and the formation of the major product. For the synthesis of chiral 1,3-diols, transition state models are essential for rationalizing and predicting stereoselectivity. nih.govacs.org
In the context of the Grignard addition to a chiral α-hydroxy ester like methyl (S)-3-hydroxy-2-methylpropionate, the predominant formation of a single diastereomer is explained by a chelation-controlled transition state model. The formation of a five- or six-membered cyclic transition state involving the magnesium atom, the carbonyl oxygen, and the hydroxyl oxygen locks the substrate in a specific conformation. The approach of the nucleophile is then sterically directed by the substituents on the chiral center. The transition state that minimizes steric interactions between the incoming nucleophile and the substituents on the existing stereocenter is favored.
For other asymmetric reactions that produce chiral diols, such as the Evans aldol reaction, well-established transition state models, like the Zimmerman-Traxler model, are used. researchgate.netnih.gov These models consider the geometry of the enolate and the coordination of the metal center to predict the formation of syn or anti products. The chair-like transition state is generally favored, and the substituents are positioned to minimize steric clashes, thus dictating the stereochemical outcome. researchgate.net The transfer of chiral information from a catalyst to the product occurs through a series of non-covalent interactions in the stereocontrolling transition state. nih.govacs.org
Elucidation of Reaction Pathways Leading to Specific Stereoisomers
The synthesis of a specific stereoisomer of a multi-centered chiral molecule like (2R)-2,3-dimethylbutane-1,3-diol requires carefully chosen reaction pathways. One direct pathway involves starting with a chiral precursor that already contains one of the desired stereocenters.
For instance, the synthesis of (2S)-2,3-dimethylbutane-1,3-diol is achieved through the reaction of methyl (S)-3-hydroxy-2-methylpropionate with an excess of methylmagnesium bromide in diethyl ether. organic-chemistry.org The reaction proceeds in two stages: the initial nucleophilic addition to the ester forms a ketone intermediate after rearrangement of the initial adduct, which then undergoes a second nucleophilic addition by the Grignard reagent. The stereochemistry at C2 is set by the starting material, and the reaction conditions control the formation of the new stereocenter at C3.
Alternative pathways to chiral 1,3-diols often involve the stereoselective reduction of β-hydroxy ketones. acs.org This two-step approach first establishes one stereocenter via an aldol reaction, followed by the reduction of the resulting ketone to create the second hydroxyl group. The stereoselectivity of the reduction can be controlled by using chiral reducing agents or by substrate-directed reduction. Dynamic kinetic asymmetric transformation (DYKAT) is another sophisticated approach where a racemic mixture of a 1,3-diol can be converted into a single enantiomerically pure stereoisomer by combining enzymatic resolution with in-situ racemization of the undesired enantiomer. nih.gov
Below is a table summarizing a synthetic pathway for the related (2S)-enantiomer.
| Starting Material | Reagent | Product | Yield | Reference |
| Methyl (S)-3-hydroxy-2-methylpropionate | 1. Methylmagnesium bromide in diethyl ether2. Aqueous HCl | (2S)-2,3-dimethylbutane-1,3-diol | 88.4% | organic-chemistry.org |
Investigations into Rearrangement Mechanisms Affecting Diol Scaffolds (e.g., Pinacol (B44631) Rearrangement)
Diol scaffolds, particularly 1,2-diols, can undergo rearrangement reactions under certain conditions, which can be either a desired transformation or an unwanted side reaction. The most well-known of these is the pinacol rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. While this compound is a 1,3-diol and not directly susceptible to the pinacol rearrangement, its structural isomer, 2,3-dimethylbutane-2,3-diol (pinacol), is the classic substrate for this reaction.
The mechanism of the pinacol rearrangement involves the protonation of one of the hydroxyl groups by an acid, followed by the loss of a water molecule to form a carbocation. This is followed by a 1,2-alkyl or 1,2-aryl shift to the carbocation center, which results in the formation of a more stable, resonance-stabilized carbocation, which upon deprotonation gives the final ketone product, pinacolone. The rearrangement of 2,3-dimethyl-2,3-butanediol to 3,3-dimethyl-2-butanone is a prototypical example.
Understanding such rearrangement mechanisms is crucial in the synthesis and manipulation of diols, as the acidic conditions used in workups or subsequent reaction steps could potentially lead to undesired skeletal rearrangements if the substrate is susceptible. While 1,3-diols are not prone to the pinacol rearrangement, other acid-catalyzed dehydrations and rearrangements are possible and must be considered when designing synthetic routes.
Computational Chemistry in Mechanistic Elucidation of Chiral Processes
Computational chemistry, particularly using density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including those involving chiral induction. researchgate.netchemrxiv.orgnih.gov For the formation of this compound, computational studies can provide detailed insights into the transition states and intermediates that govern the stereochemical outcome.
In the context of the Grignard addition to a chiral α-hydroxy ester, computational models can be used to calculate the energies of the different possible transition states. researchgate.netnih.gov For example, the energies of the chelated and non-chelated transition states can be compared to determine the most likely reaction pathway. Furthermore, the models can predict the facial selectivity of the nucleophilic attack on the carbonyl group, allowing for the rationalization of the observed diastereoselectivity. DFT calculations can help to understand the role of the solvent and the aggregation state of the Grignard reagent in the reaction mechanism. researchgate.netnih.gov
Applications of 2r 2,3 Dimethylbutane 1,3 Diol in Chemical Synthesis
A Cornerstone in Natural Product Total Synthesis
The inherent chirality of (2R)-2,3-dimethylbutane-1,3-diol makes it an excellent starting material or intermediate for the synthesis of a wide array of natural products. Its well-defined stereocenters can be strategically incorporated into target molecules, guiding the formation of subsequent stereocenters and ultimately leading to the desired enantiomerically pure product.
A Key Component in the Synthesis of Polyketides
Polyketides are a large and structurally diverse class of natural products, many of which exhibit significant biological activities. nih.govsyr.edu The iterative synthesis of polyketide chains, which often feature repeating 1,3-polyol units, presents a significant synthetic challenge. nih.govresearchgate.net this compound and its derivatives have proven instrumental in addressing this challenge. For instance, an iterative two-dimensional assembly of a 1,3-diol has been a key strategy in the short synthesis of the oxo-pentaene macrolide (+)-roxaticin. nih.gov This approach highlights the utility of chiral diols in constructing complex polyketide frameworks. nih.govresearchgate.net The stereoselective synthesis of polycyclic polyketides has also been achieved through methods that establish complex stereochemistry with high control. researchgate.net
A Precursor to Biologically Active Molecules and Pharmaceutical Intermediates
Beyond its role in the synthesis of complex natural products, this compound and its enantiomer serve as precursors to various biologically active molecules and pharmaceutical intermediates. chemicalbook.com For example, the related compound 2,3-dimethylbutane-2,3-diol is recognized as an important intermediate in various chemical syntheses. google.comgoogle.com The development of synthetic methods utilizing chiral diols contributes to the efficient production of enantiomerically pure compounds with potential therapeutic applications.
Advancing Asymmetric Catalysis Through Ligand Development
The quest for more efficient and selective asymmetric catalysts is a driving force in modern organic chemistry. This compound has played a pivotal role in this area by serving as a scaffold for the synthesis of a variety of chiral ligands. These ligands, when complexed with transition metals, can effectively control the stereochemical outcome of a wide range of chemical reactions.
Incorporation into Chiral Auxiliaries
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. The synthesis of chiral bis-dihydro nih.govscience.govnaphthoxazines and imidazolidine (B613845) derivatives has been achieved through three-component Mannich-type condensation reactions, demonstrating the use of chiral amines to create enantiomerically pure structures. mdpi.com These structures can act as precursors to catalysts for asymmetric reactions. mdpi.com
A Foundation for Chiral Phosphine (B1218219), Amine, and N-Heterocyclic Carbene Ligands
The design and synthesis of chiral ligands, particularly phosphines, amines, and N-heterocyclic carbenes (NHCs), are crucial for the advancement of asymmetric catalysis. nih.govcardiff.ac.uk
Chiral Phosphine Ligands: P-chirogenic phosphine ligands, which have a chiral center at the phosphorus atom, have shown excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed reactions. nih.gov The synthesis of these ligands has been facilitated by the use of phosphine-boranes as intermediates. nih.gov
Chiral Amine Ligands: The synthesis of chiral amines is often achieved through the highly diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines. researchgate.net These chiral amines can then be incorporated into more complex ligand frameworks.
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a significant class of ligands in organometallic chemistry. science.govresearchgate.net The synthesis of NHC precursors and their subsequent metal complexes has been a focus of research, leading to the development of catalysts for various organic transformations. bohrium.comuwa.edu.aumdpi.com
Guiding Ligand Design for Metal-Mediated Asymmetric Reactions
The structural features of this compound provide a basis for the rational design of ligands for metal-mediated asymmetric reactions. The stereogenic centers of the diol can be used to create a well-defined chiral environment around a metal center, thereby influencing the stereoselectivity of the catalyzed reaction. nih.gov The development of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligands, for example, has led to efficient iron(II) catalysts for asymmetric reactions. rsc.org Furthermore, pinane-based chiral aminodiols, derived from natural sources, have been successfully applied as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. dntb.gov.ua
Role in the Preparation of Advanced Materials and Polymers
The distinct structural features of this compound make it a compelling candidate for the synthesis of specialized polymers and materials where stereochemical control is paramount.
While direct polymerization of this compound is not extensively documented in publicly available research, its potential as a monomeric unit for creating stereoregular polymers and resins is significant. Stereoregular polymers, which have a regular and repeating arrangement of stereocenters along their backbone, often exhibit enhanced physical and mechanical properties compared to their atactic (non-stereoregular) counterparts. The defined chirality of this compound can be transferred to a polymer chain, influencing its morphology, crystallinity, and thermal properties.
For instance, it can be envisioned as a diol component in the synthesis of polyesters or polyurethanes. The reaction of this compound with a dicarboxylic acid or a diisocyanate would lead to a polymer with the chiral diol unit incorporated into the main chain. The stereochemistry of the diol would dictate the spatial arrangement of the polymer chains, potentially leading to materials with unique optical properties or improved thermal stability.
The table below illustrates a hypothetical polymerization reaction to form a stereoregular polyester:
| Reactant A | Reactant B | Polymer Type | Potential Polymer Characteristic |
| This compound | Terephthaloyl chloride | Polyester | Chirality in the polymer backbone |
This controlled stereochemistry is crucial in applications such as chiral chromatography, where the polymer can be used as a stationary phase for the separation of enantiomers, or in the development of biodegradable polymers with specific degradation rates.
Chiral solvents are of great interest in asymmetric synthesis, as they can influence the stereochemical outcome of a reaction. This compound can serve as a precursor to such solvents. Through chemical modification of its hydroxyl groups, new chiral molecules with desirable solvent properties can be synthesized. For example, etherification or esterification of the diol can lead to compounds with altered polarity, boiling points, and coordinating abilities, making them suitable for specific applications.
Furthermore, the development of chiral functional fluids, such as chiral ionic liquids or liquid crystals, can benefit from the use of this compound as a starting material. The inherent chirality of the diol can be incorporated into the structure of these fluids, leading to materials with unique chiroptical or electrochemical properties.
Derivatization and Further Chemical Transformations
The two hydroxyl groups of this compound, one primary and one tertiary, exhibit different reactivities, allowing for selective chemical modifications. This differential reactivity is a key feature that enables a wide array of derivatizations and transformations.
The primary hydroxyl group at the C1 position is sterically less hindered and generally more reactive than the tertiary hydroxyl group at the C3 position. This difference in reactivity allows for the selective functionalization of the primary hydroxyl group under carefully controlled reaction conditions. For example, monoprotection of the primary alcohol can be achieved using various protecting groups, leaving the tertiary alcohol available for subsequent reactions.
Common selective reactions include:
Mono-esterification: Reaction with one equivalent of an acylating agent, such as an acid chloride or anhydride, will preferentially acylate the primary hydroxyl group.
Mono-etherification: Williamson ether synthesis using a suitable alkyl halide and a base can be controlled to favor the formation of the monoether at the primary position.
Silylation: Reaction with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) can be performed to selectively protect the primary alcohol.
This selective functionalization is a powerful tool for the stepwise construction of complex molecules, where different functionalities need to be introduced at specific positions within the molecule.
The 1,3-diol arrangement in this compound makes it an ideal substrate for the formation of six-membered cyclic derivatives. The reaction of the diol with aldehydes or ketones in the presence of an acid catalyst leads to the formation of 1,3-dioxanes. thieme-connect.de These cyclic acetals or ketals are often used as protecting groups for the diol functionality itself or for the carbonyl compound. thieme-connect.de
The formation of a 1,3-dioxane (B1201747) from this compound and a carbonyl compound introduces new stereocenters, and the stereochemistry of the diol can influence the diastereoselectivity of this reaction. These chiral cyclic derivatives have applications in asymmetric synthesis as chiral auxiliaries or as building blocks for natural product synthesis. The stability of 1,3-dioxanes to various reaction conditions, except for acidic hydrolysis, makes them a robust protecting group. thieme-connect.de
The table below summarizes the formation of cyclic derivatives:
| Reactant A | Reactant B | Catalyst | Cyclic Derivative |
| This compound | Acetone | Acid (e.g., PTSA) | 2,2,4,5-tetramethyl-1,3-dioxane (as a mixture of diastereomers) |
| This compound | Benzaldehyde | Acid (e.g., HCl) | 2-phenyl-4,5-dimethyl-1,3-dioxane (as a mixture of diastereomers) |
The hydroxyl groups of this compound can be oxidized to yield valuable chiral carbonyl compounds. The primary alcohol can be selectively oxidized to a chiral carboxylic acid or an aldehyde, depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) or Jones reagent would lead to the carboxylic acid, while milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would yield the aldehyde.
Oxidation of the tertiary alcohol is not possible without cleavage of a carbon-carbon bond. However, oxidative cleavage of the diol can be achieved using reagents like periodic acid or lead tetraacetate, which would break the C2-C3 bond to form smaller carbonyl compounds.
The selective oxidation of the primary alcohol of this compound provides access to chiral building blocks that are useful in the synthesis of pharmaceuticals and other fine chemicals. For example, the resulting chiral carboxylic acid can be used as a resolving agent or as a starting material for the synthesis of more complex chiral molecules.
Analytical Methodologies for Stereochemical Purity and Characterization in Research
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, enabling the determination of enantiomeric excess (ee). uma.esheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.commdpi.com For (2R)-2,3-dimethylbutane-1,3-diol, a suitable chiral column, such as one based on polysaccharides or proteins, would be selected.
The mobile phase, a critical component of the separation process, is carefully optimized. mdpi.com Common mobile phases include mixtures of alkanes like hexane (B92381) and alcohols such as isopropanol. The choice of mobile phase composition can significantly impact the resolution and retention times of the enantiomers. sigmaaldrich.com Detection is typically achieved using a UV detector, as the diol may lack a strong chromophore for other detection methods. heraldopenaccess.us
The determination of enantiomeric excess is crucial for assessing the optical purity of a sample. heraldopenaccess.us It is calculated from the peak areas of the two enantiomers in the chromatogram. In some cases, derivatization of the diol with a chiral derivatizing agent can enhance separation and detection. heraldopenaccess.us The validation of a chiral HPLC method involves assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure reliable and reproducible results. uma.esresearchgate.net
Table 1: Representative Chiral HPLC Parameters for Diol Analysis
| Parameter | Value/Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. docbrown.infodocbrown.info
In the ¹H NMR spectrum of 2,3-dimethylbutane (B166060), the symmetry of the molecule results in two distinct signals, corresponding to the methyl protons and the methine protons. docbrown.infochemicalbook.com For this compound, the presence of the hydroxyl groups and the chiral centers leads to a more complex spectrum. The chemical shifts and coupling constants of the protons are sensitive to their stereochemical orientation. For instance, the diastereotopic protons of the CH₂OH group in the (2R) enantiomer will exhibit different chemical shifts.
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule. docbrown.info The spectrum of 2,3-dimethylbutane shows only two signals due to its high symmetry. docbrown.info In this compound, the carbon atoms will have distinct chemical shifts reflecting their unique electronic environments. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to establish through-bond and through-space correlations, respectively, which are crucial for unambiguously assigning the stereochemistry. researchgate.netresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1-H | ~3.5-3.7 (diastereotopic) | ~68 |
| C2-OH | Variable | - |
| C2-CH₃ | ~1.1 | ~25 |
| C3-H | ~1.8 | ~35 |
| C3-CH₃ | ~0.9 (doublet) | ~17 |
| C4-H₃ | ~0.9 (doublet) | ~18 |
| C3-OH | Variable | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. carlroth.com
Infrared (IR) and Mass Spectrometry (MS) in Structural Confirmation
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques used for the structural confirmation of this compound.
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info The IR spectrum of this compound is expected to show a broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. Strong C-H stretching vibrations from the alkyl groups will appear in the 2850-3000 cm⁻¹ region. docbrown.infodocbrown.info The fingerprint region, typically below 1500 cm⁻¹, will contain a complex pattern of peaks unique to the molecule's structure. docbrown.info
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. docbrown.info For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (118.17 g/mol ). nih.gov The fragmentation pattern can provide valuable structural information. For example, the loss of a water molecule (H₂O) or methyl group (CH₃) are common fragmentation pathways for alcohols. docbrown.infonist.gov
Table 3: Key IR Absorption Bands and MS Fragments for this compound
| Technique | Feature | Expected Value/Fragment |
| IR Spectroscopy | O-H stretch | 3200-3600 cm⁻¹ (broad) |
| C-H stretch | 2850-3000 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 118 |
| Fragment [M-H₂O]⁺ | m/z 100 | |
| Fragment [M-CH₃]⁺ | m/z 103 |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that provide direct evidence of a molecule's chirality.
Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. yale.edu The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), temperature, and concentration. For this compound, a non-zero specific rotation would be expected, with the sign (positive or negative) indicating the direction of rotation.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu A CD spectrum plots the difference in absorbance (ΔA) against wavelength. Chiral molecules exhibit characteristic CD spectra with positive or negative peaks, known as Cotton effects. researchgate.net While the diol itself may have weak CD signals in the accessible UV region, derivatization with a chromophoric group can enhance the signals, aiding in the determination of absolute configuration by comparing experimental spectra with theoretical calculations.
X-ray Crystallography of Diol Derivatives or Metal Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net However, obtaining suitable single crystals of the diol itself can be challenging due to its flexibility and potential for hydrogen bonding in various conformations.
To overcome this, this compound can be derivatized with a molecule that enhances its crystallinity. For example, esterification with a rigid, chiral acid can produce a solid derivative that is more amenable to crystallization. mdpi.com Alternatively, the diol can act as a ligand to form a coordination complex with a metal ion. These metal complexes often have well-defined geometries and are more likely to form high-quality crystals suitable for X-ray diffraction analysis. mdpi.com
The resulting crystal structure provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms, thereby unambiguously confirming the (2R) configuration of the chiral center.
Future Research Directions and Perspectives on 2r 2,3 Dimethylbutane 1,3 Diol
Expansion of Sustainable and Green Synthetic Routes
The chemical industry's increasing focus on environmental responsibility necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. mdpi.com Future research into the synthesis of (2R)-2,3-dimethylbutane-1,3-diol will be heavily influenced by the principles of green chemistry.
A primary avenue of exploration is biocatalysis. The use of whole-cell systems or isolated enzymes offers a promising alternative to conventional chemical synthesis. Microbial routes, which have been investigated for related compounds like (2R,3R)-2,3-butanediol, present a pathway that utilizes renewable feedstocks under mild aqueous conditions. nih.gov Future work could focus on identifying or engineering enzymes, such as specific alcohol dehydrogenases (ADHs), capable of the stereoselective reduction of a suitable ketol precursor or the desymmetrization of a prochiral diketone. mdpi.com The development of artificial enzymatic pathways, combining several enzymes in a cell-free system, could also provide a highly efficient and environmentally benign route to the target diol. acs.org
Beyond biocatalysis, the application of other green chemistry principles will be crucial. This includes improving the atom economy of existing routes, replacing toxic solvents with safer alternatives like water or bio-based solvents, and utilizing energy-efficient technologies such as microwave-assisted synthesis or flow chemistry. mdpi.com
Table 1: Potential Green Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages |
|---|---|---|
| Biocatalytic Reduction | Use of engineered microorganisms or isolated oxidoreductases (e.g., ADHs) to stereoselectively reduce a hydroxy ketone precursor. | High enantioselectivity, mild reaction conditions (aqueous, ambient temp/pressure), use of renewable resources. |
| Enzymatic Desymmetrization | Selective enzymatic modification (e.g., acylation via lipase (B570770) or oxidation via ADH) of a prochiral diol or diketone precursor. mdpi.com | Excellent stereocontrol, potential for high yields. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved heat and mass transfer, enhanced safety, potential for process automation and scalability. mdpi.com |
| Use of Renewable Feedstocks | Developing synthetic pathways that begin from bio-derived starting materials instead of petrochemicals. mdpi.com | Reduced carbon footprint, increased sustainability. |
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
The enantiopurity of this compound is critical for its applications. Therefore, a significant area of future research will be the discovery and optimization of catalytic systems capable of producing it with near-perfect enantioselectivity. Optically pure 1,2- and 1,3-diols are valuable building blocks in the pharmaceutical industry and are often used as chiral auxiliaries and ligands. nih.gov
Current asymmetric synthesis relies heavily on chiral catalysts, and diol-based scaffolds like BINOL and TADDOL have proven to be versatile platforms for inducing enantioselectivity in a wide range of reactions. nih.gov Future efforts will likely focus on designing new chiral ligands, potentially derivatives of this compound itself or other novel scaffolds, for use in metal-catalyzed hydrogenations, dihydroxylations, or aldol (B89426) reactions. acs.org The goal is to develop catalysts that are not only highly selective but also more robust, active under milder conditions, and require lower catalyst loadings.
The design of non-symmetrical ligands, which have shown superior performance in some reactions compared to their C2-symmetric counterparts, represents another promising direction. pnas.org By combining different electronic and steric properties within a single ligand, it may be possible to create a more defined and effective chiral pocket for reactions leading to this compound or for reactions where it is used as a ligand.
Table 2: Emerging Catalytic Approaches for Chiral Diol Synthesis
| Catalytic System | Description | Key Research Focus |
|---|---|---|
| Organocatalysis | Use of small, metal-free organic molecules (e.g., proline derivatives, chiral diols) to catalyze the key stereodetermining step. nih.govacs.org | Development of new catalysts with higher activity and broader substrate scope. |
| Transition Metal Catalysis | Employment of metals like Rhodium, Ruthenium, or Palladium complexed with novel chiral ligands. pnas.org | Design of modular, non-symmetrical ligands for improved enantiocontrol. |
| Cooperative Catalysis | Using two or more catalysts that work in concert to achieve a transformation not possible with either alone (e.g., B/Pd catalysis). | Exploring novel catalyst combinations for challenging transformations. |
| Biocatalysis | Utilizing enzymes for their inherent stereoselectivity. mdpi.com | Enzyme discovery (mining genomes) and directed evolution to create bespoke catalysts. |
Advanced Applications in Complex Molecule Synthesis
Chiral 1,3-diols are privileged structural motifs found in numerous natural products and pharmaceuticals, including potent drugs like statins. nih.gov A major future research direction will be to leverage the specific stereochemical arrangement of this compound as a key building block in the total synthesis of complex, biologically active molecules. Its enantiomer, (2S)-2,3-dimethylbutane-1,3-diol, is already known to be used in the preparation of Vitamin D2 derivatives.
Future work will likely involve its incorporation into synthetic routes targeting polyketide natural products, macrolides, or other compounds where the 1,3-diol moiety is crucial for biological activity or for directing the stereochemical outcome of subsequent reactions. Furthermore, its use as a chiral auxiliary, temporarily attached to a substrate to direct a stereoselective reaction before being cleaved, is an area ripe for exploration. The steric bulk of the gem-dimethyl group adjacent to the tertiary alcohol could provide unique selectivity in such applications.
Theoretical Studies on Conformational Preferences and Reactivity Profiles
To move beyond empirical screening and towards rational catalyst design, a deeper, fundamental understanding of the molecule's behavior is required. Future research should place a strong emphasis on theoretical and computational studies of this compound. This area appears to be significantly underdeveloped for this specific compound.
Using computational methods such as Density Functional Theory (DFT), researchers can model the diol's conformational landscape, identifying the most stable arrangements of its hydroxyl groups. This is crucial as the conformation often dictates reactivity and selectivity. stackexchange.com Furthermore, computational studies can elucidate the transition state structures of reactions where the diol is either formed or used as a catalyst or ligand. nih.gov This knowledge can reveal the subtle non-covalent interactions responsible for stereoinduction, such as hydrogen bonding. Such insights are invaluable for explaining experimental observations and for the in-silico design of new, more effective catalysts and reaction conditions, ultimately accelerating the discovery process.
Development of High-Throughput Screening for New Transformations
The discovery of new reactions and the optimization of existing ones are often laborious processes. High-throughput screening (HTS) offers a powerful solution by enabling the rapid evaluation of hundreds or thousands of potential catalysts and reaction conditions in parallel. acs.org The application of HTS methodologies represents a critical future direction for expanding the utility of this compound.
Future research should focus on developing HTS assays specifically for this diol. For instance, fluorescence-based assays have been developed for the rapid determination of enantiomeric excess in 1,2- and 1,3-diols, which could be adapted to screen libraries of catalysts for the diol's synthesis. nih.gov Similarly, HTS can be used to screen for new applications. By reacting this compound with a library of metal precursors and then testing these in-situ generated complexes in a panel of asymmetric reactions, new catalytic activities can be discovered rapidly. nih.gov This approach significantly accelerates the identification of new transformations where this specific chiral diol can serve as an effective ligand, broadening its impact in synthetic chemistry. mdpi.comnih.gov
Q & A
What are the common synthetic routes for (2R)-2,3-dimethylbutane-1,3-diol, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Alkylation Strategies : Use alkylating agents (e.g., iodomethane) with a stereospecific precursor. For example, suspend the starting diol with a base (e.g., K₂CO₃) in methanol, stir for 48 hours, and purify via silica gel chromatography .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., L-proline) in aqueous cross-aldol reactions to enhance stereocontrol. Optimize solvent polarity (e.g., water or ethanol) and temperature (room temperature vs. reflux) to improve enantioselectivity .
- Regioselective Modifications : Utilize protecting groups (e.g., methoxy or benzyl) to direct reactivity. For example, regioselective etherification of tetraols can reduce side reactions .
Example Reaction Optimization Table:
| Method | Key Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, MeOH, 48h, 25°C | 75% | >95% | |
| Proline-Catalyzed Aldol | L-proline, H₂O, RT, 72h | 82% | 98% ee | |
| Regioselective Ether | K₂CO₃, MeOH, Reflux, 12h | 68% | 90% |
How can NMR spectroscopy and HPLC confirm the stereochemistry and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR Analysis : Assign stereocenters using coupling constants (e.g., J values for vicinal diols) and compare with computed spectra (DFT). For example, ¹³C NMR can resolve diastereomeric ratios in polymer end-group analysis .
- HPLC Enantioselectivity : Use chiral columns (e.g., CHIRALPAK® IA) with isocratic elution (hexane:isopropanol). Retention times (e.g., 42.4 min for major vs. 47.8 min for minor enantiomers) confirm enantiopurity .
Key NMR Peaks for Structural Confirmation:
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| C-2 (chiral) | 72.5 (¹³C) | Singlet | |
| OH protons | 1.8–2.2 (¹H) | Broad |
What solvent systems are optimal for recrystallizing this compound, and how does solvent polarity affect stability?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) for high-purity crystals. Polar aprotic solvents (e.g., DMSO) may degrade diols under prolonged heating.
- Stability Tests : Conduct accelerated aging studies (40–80°C, 1–4 weeks) in solvents of varying polarity (water, ethanol, toluene). Monitor decomposition via TGA/DSC .
How can enantioselective synthesis of this compound avoid racemization during derivatization?
Advanced Methodological Answer:
- Chiral Auxiliaries : Incorporate enantiopure intermediates (e.g., (R)-benzylamino derivatives) to lock stereochemistry during alkylation .
- Low-Temperature Quenching : Rapidly cool reaction mixtures post-derivatization (e.g., −20°C) to prevent epimerization.
- In Situ Monitoring : Use real-time IR or Raman spectroscopy to detect racemization triggers (e.g., pH shifts) .
How to resolve contradictions between computational NMR predictions and experimental data for this diol?
Advanced Methodological Answer:
- DFT Refinement : Re-optimize molecular geometries (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for methanol) to align computed/experimental shifts .
- Dynamic Effects : Account for conformational flexibility (e.g., rotamer populations) using MD simulations to explain peak broadening .
How to control regioselectivity in cross-aldol reactions involving this diol?
Advanced Methodological Answer:
- Protecting Group Strategy : Temporarily block one hydroxyl group (e.g., silyl ethers) to direct aldol addition to the desired position .
- Catalyst Design : Use bulky ligands (e.g., BINOL) to sterically hinder undesired regiochemical pathways .
What mechanistic insights support its use in asymmetric catalysis?
Advanced Methodological Answer:
- Chiral Environment : The (2R) configuration creates a rigid, stereodefined pocket for substrate binding, enhancing enantioselectivity in Diels-Alder or Henry reactions .
- Hydrogen-Bonding Networks : The diol’s hydroxyl groups act as hydrogen-bond donors, stabilizing transition states in organocatalytic cycles .
How to systematically evaluate the thermal/oxidative stability of this diol?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
